molecular formula C8H4Cl2F3NO B179200 N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide CAS No. 121806-48-2

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

Cat. No. B179200
CAS RN: 121806-48-2
M. Wt: 258.02 g/mol
InChI Key: DLTWYCMFNGRBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide” is a chemical compound that belongs to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R and R’ can be a variety of atoms and groups of atoms .


Molecular Structure Analysis

The molecular structure of “N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide” would consist of a 2,3-dichlorophenyl group attached to an amide functional group, which in turn is attached to a trifluoroethyl group . The presence of the electronegative fluorine atoms and the polar amide group would likely result in a molecule with interesting electronic properties .


Chemical Reactions Analysis

As an amide, “N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide” could potentially undergo a variety of chemical reactions. These could include hydrolysis under acidic or basic conditions to yield 2,3-dichloroaniline and 2,2,2-trifluoroacetic acid . Again, without specific experimental data, these potential reactions are speculative.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide” would be influenced by its molecular structure. The presence of the electronegative fluorine atoms and the polar amide group would likely result in a molecule with a relatively high dipole moment . Other properties, such as melting point, boiling point, and solubility, would depend on the specific intermolecular interactions in the compound .

Scientific Research Applications

Comprehensive Analysis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide Applications

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its applications, each within its own dedicated section.

Nonlinear Optical (NLO) Properties

NLO Materials Development: The compound has been studied for its nonlinear optical properties, which are crucial for developing materials used in NLO devices. These devices function as second harmonic generators, frequency converters, and electro-optical modulators. The magnitude of the first static hyperpolarizability (β) parameter indicates the compound’s considerable NLO character, making it a candidate for inclusion in NLO materials .

Molecular Structure Analysis

Solvent Interaction Studies: Density Functional Theory (DFT) calculations have shown that the molecular structure and vibrational frequencies of the compound vary with different solvents. This information is valuable for understanding solvent effects on molecular behavior, which is essential in fields like drug design and materials science .

Vibrational Spectroscopy

Vibrational Frequency Determination: The compound’s optimized geometries and vibrational wavenumbers have been obtained through DFT studies. These studies help in identifying the vibrational modes of the compound, which can be used in characterizing materials and analyzing their stability under various conditions .

Electronic Property Evaluation

HOMO-LUMO Analysis: The compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies have been calculated, providing insights into its electronic properties. The HOMO-LUMO gap is a critical parameter in assessing a material’s electrical conductivity and charge mobility .

Thermodynamic Property Research

Thermodynamic Stability: The compound’s thermodynamic properties, including its stability and reactivity in different environments, have been explored. This research is significant for applications that require materials to withstand extreme temperatures and pressures .

Pharmaceutical Chemistry

Drug Synthesis and Design: While not directly related to N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide, its structural analogs, such as sulfonamides, have been known as synthons in the preparation of various biologically active compounds. These include antibacterial, protease inhibitors, diuretics, anti-tumor, and hypoglycemic agents. This suggests potential pharmaceutical applications for the compound , warranting further investigation .

Material Science

Molecular Surface Analysis: The compound’s molecular surfaces have been analyzed to understand its interactions with other molecules. This analysis is crucial in material science, where the surface properties can determine the material’s application in coatings, adhesives, and other technologies .

Organic Synthesis

Synthetic Intermediate: The compound could serve as an intermediate in organic synthesis, contributing to the creation of complex molecules. Its reactivity and stability make it a valuable component in synthesizing new compounds with desired properties .

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3-5(6(4)10)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWYCMFNGRBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.